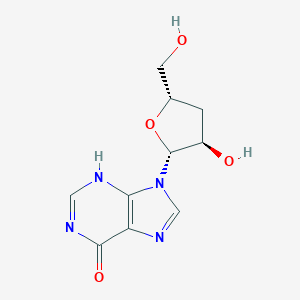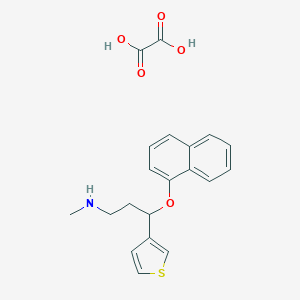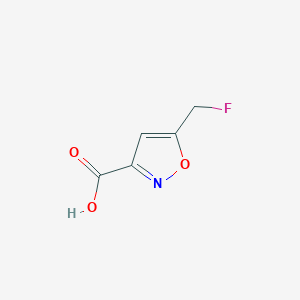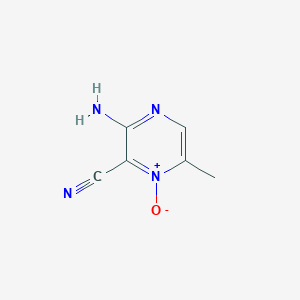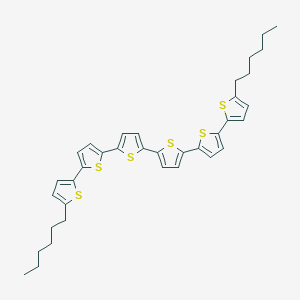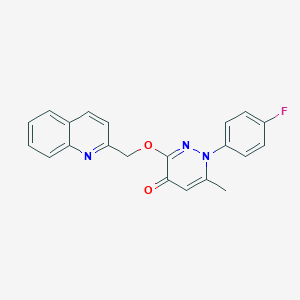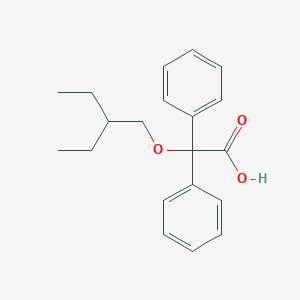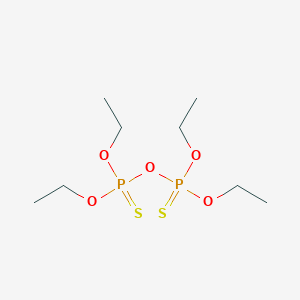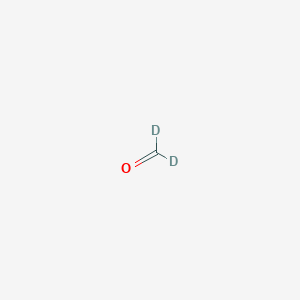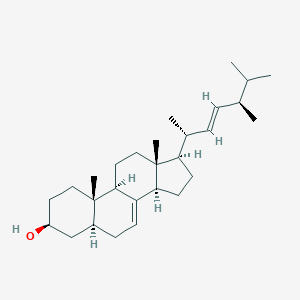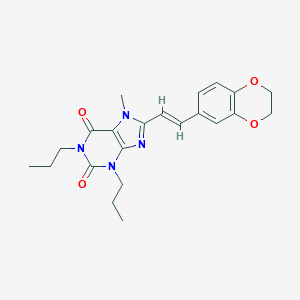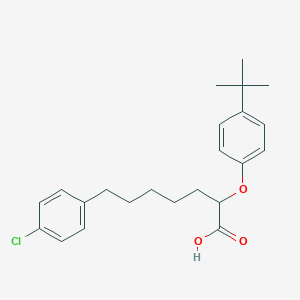
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, commonly known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the metabolism of lipids.
Wirkmechanismus
Fenofibrate works by activating PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in lipogenesis. This results in a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemische Und Physiologische Effekte
Fenofibrate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce triglyceride levels, increase HDL cholesterol levels, and reduce low-density lipoprotein (LDL) cholesterol levels. Fenofibrate has also been shown to reduce inflammation and oxidative stress, which may contribute to its beneficial effects on cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. Another advantage is that it is relatively easy to administer to animals in lab experiments. However, one limitation is that its effects may be species-specific, and extrapolating results from animal studies to humans may not always be accurate.
Zukünftige Richtungen
There are several future directions for research on fenofibrate. One area of research is investigating its potential use in the treatment of metabolic syndrome and non-alcoholic fatty liver disease. Another area of research is investigating the mechanisms underlying its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to determine the optimal dosing and duration of treatment with fenofibrate for various diseases.
Synthesemethoden
Fenofibrate is synthesized by the condensation of 4-tert-butylphenol and 4-chlorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting alcohol is then esterified with heptanoic acid to yield fenofibrate.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to improve lipid profiles, reduce inflammation, and prevent atherosclerosis. Fenofibrate has also been investigated for its potential use in the treatment of metabolic syndrome, diabetes, and non-alcoholic fatty liver disease.
Eigenschaften
CAS-Nummer |
145096-13-5 |
|---|---|
Produktname |
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
Molekularformel |
C23H29ClO3 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
InChI |
InChI=1S/C23H29ClO3/c1-23(2,3)18-11-15-20(16-12-18)27-21(22(25)26)8-6-4-5-7-17-9-13-19(24)14-10-17/h9-16,21H,4-8H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
GTVAMRIODYMSGH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
Synonyme |
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid 2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (+)-isomer 2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer 2-tBuPhO-7-ClPh-7COOH BM 13.1074 BM 131074 BM-131074 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



